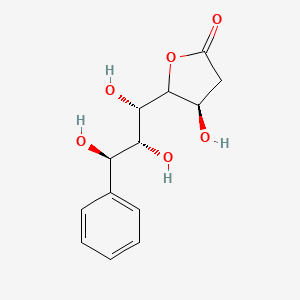
(+)-Cardiobutanolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Cardiobutanolide is a chiral compound known for its unique structural properties and potential applications in various scientific fields. This compound has garnered attention due to its potential therapeutic benefits and its role in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cardiobutanolide typically involves several steps, including the use of chiral catalysts to ensure the desired enantiomer is produced. Common synthetic routes may involve the use of starting materials such as butanol and specific reagents that facilitate the formation of the lactone ring characteristic of cardiobutanolides. Reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired enantiomer from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
(+)-Cardiobutanolide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(+)-Cardiobutanolide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism of action of (+)-Cardiobutanolide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(+)-Cardiobutanolide can be compared to other chiral lactones, such as:
(-)-Cardiobutanolide: The enantiomer of this compound, with different biological activities.
(+)-Lactone: Another chiral lactone with similar structural features but different functional groups.
(-)-Lactone: The enantiomer of (+)-Lactone, also used in various chemical and biological applications.
The uniqueness of this compound lies in its specific chiral configuration and the resulting biological and chemical properties that distinguish it from its analogs.
Properties
Molecular Formula |
C13H16O6 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(4R)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one |
InChI |
InChI=1S/C13H16O6/c14-8-6-9(15)19-13(8)12(18)11(17)10(16)7-4-2-1-3-5-7/h1-5,8,10-14,16-18H,6H2/t8-,10-,11-,12+,13?/m1/s1 |
InChI Key |
ITWCBKGNWXDVFP-ODDUOFFQSA-N |
Isomeric SMILES |
C1[C@H](C(OC1=O)[C@H]([C@@H]([C@@H](C2=CC=CC=C2)O)O)O)O |
Canonical SMILES |
C1C(C(OC1=O)C(C(C(C2=CC=CC=C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















